REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]1[N:11]=[C:10](C(Cl)(Cl)Cl)[O:9][N:8]=1.[NH3:16]>CCOCC>[NH2:16][C:10]1[O:9][N:8]=[C:7]([CH2:6][C:2]2[S:1][CH:5]=[CH:4][CH:3]=2)[N:11]=1
|
Name
|
|
Quantity
|
0.44 mol
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)CC1=NOC(=N1)C(Cl)(Cl)Cl
|
Name
|
( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
This mixture is stirred for one more hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
are dissolved in 100 ml
|
Type
|
CUSTOM
|
Details
|
to evaporate overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
The solid residue is treated with water
|
Type
|
FILTRATION
|
Details
|
filtered under suction
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=NO1)CC=1SC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |